3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O3S/c16-11-8-4-1-2-6-10(8)23-12(11)13(20)17-15-19-18-14(22-15)9-5-3-7-21-9/h1-7H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZIKFKWJDRXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=C(O3)C4=CC=CO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step reactions. One common approach includes:
Formation of the benzo[b]thiophene core: This can be achieved through the Fiesselmann thiophene synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the oxadiazole ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the furan ring: The furan moiety can be introduced via a cyclization reaction involving o-hydroxyacetophenones under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The oxadiazole ring can be reduced to form hydrazides using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzo[b]thiophene ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Furanones.
Reduction: Hydrazides.
Substitution: Amino or thiol-substituted benzo[b]thiophene derivatives.
Scientific Research Applications
3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Biological Studies: The compound is used to study the interaction of heterocyclic compounds with biological targets such as enzymes and receptors.
Material Science: Its derivatives are explored for use in organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations:
Core Modifications: Replacing benzothiophene with benzamide (as in LMM11) reduces aromaticity but introduces sulfamoyl groups, which may enhance solubility or target specificity .
Heterocycle Variations :
- Thiadiazole analogs () replace oxygen with sulfur in the heterocycle, increasing molecular weight and polarizability, which could affect membrane permeability .
Biological Implications :
- LMM11 demonstrated antifungal activity against C. albicans, suggesting that the 5-(furan-2-yl)-1,3,4-oxadiazole motif may disrupt fungal thioredoxin reductase .
- Antibacterial oxadiazole-thiazole hybrids () showed MIC values of 12.5–100 µg/mL against bacterial strains, indicating that chloro and aryl substitutions enhance antimicrobial potency .
Physicochemical Properties
- LogP and Solubility :
- The target compound’s LogP is estimated to be ~3.0 (similar to ’s analog, LogP = 2.96), suggesting moderate lipophilicity suitable for membrane penetration .
- Thiadiazole derivatives () exhibit higher molecular weights (~373.88) but comparable LogP, highlighting the trade-off between heteroatom content and bioavailability .
Biological Activity
The compound 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHClNOS |
| Molecular Weight | 348.79 g/mol |
Antimicrobial Properties
Research indicates that compounds featuring furan and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the furan ring is often associated with enhanced antibacterial properties.
Anticancer Potential
The compound is also under investigation for its anticancer properties. Studies have highlighted that oxadiazole derivatives can inhibit specific cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanism typically involves the inhibition of key regulatory proteins involved in cancer progression .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has been documented, particularly through their action as cyclooxygenase (COX) inhibitors. This suggests that the target compound may also possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases .
The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity related to pain and inflammation.
- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it can lead to reduced tumor growth.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
-
Antimicrobial Efficacy Study : A study demonstrated that derivatives containing furan and oxadiazole exhibited broad-spectrum antibacterial activity against multiple strains .
- Results : The compound showed an inhibition zone diameter greater than 15 mm against E. coli.
-
Anticancer Activity Assessment : Another research focused on the anticancer properties of oxadiazole derivatives revealed significant cytotoxicity against human cancer cell lines .
- Findings : The IC50 values for the tested cell lines were below 10 µM, indicating potent activity.
Q & A
Q. What are the critical steps in synthesizing 3-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with the formation of the oxadiazole ring followed by coupling with the benzothiophene-carboxamide moiety. Key steps include:
- Oxadiazole Ring Formation : Cyclization of hydrazide derivatives with furan-containing precursors under dehydrating conditions (e.g., POCl₃ or thionyl chloride).
- Amide Coupling : Reacting the oxadiazole intermediate with 3-chloro-1-benzothiophene-2-carboxylic acid using coupling agents like EDCI or DCC. Optimization focuses on temperature control (70–90°C for cyclization), solvent selection (DMF or THF for polar aprotic environments), and reaction time (4–12 hours depending on steric hindrance). Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., furan C–H protons at δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 409.89 for C₂₁H₁₆ClN₃O₂S) and fragmentation patterns.
- IR Spectroscopy : Detects amide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹). Combined, these techniques ensure structural fidelity and rule out regioisomeric byproducts .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .
Advanced Research Questions
Q. How does the substitution pattern on the oxadiazole ring influence biological activity?
Comparative SAR studies reveal:
- Furan vs. Aromatic Substitutents : Furan’s electron-rich nature enhances π-π stacking with enzyme active sites (e.g., kinase inhibitors), while bulkier groups like tetrahydronaphthalene (in related compounds) improve lipophilicity and membrane permeability .
- Chlorine Positioning : The 3-chloro group on benzothiophene increases electrophilicity, enhancing interactions with cysteine residues in target proteins. Contradictions arise in solubility—furan derivatives show better aqueous solubility but reduced metabolic stability compared to phenyl-substituted analogs .
Q. What computational strategies predict binding affinity and mechanistic pathways?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., EGFR kinase PDB: 1M17). The oxadiazole ring’s planar structure favors ATP-binding pocket insertion.
- DFT Calculations : Assess electronic properties (HOMO-LUMO gaps) to predict reactivity. The furan moiety’s electron-donating effects lower activation barriers for nucleophilic attacks.
- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories. Post-analysis (RMSD, RMSF) identifies key binding residues .
Q. How can contradictory data on cytotoxicity and selectivity be resolved?
- Dose-Dependent Effects : Re-evaluate IC₅₀ values across multiple cell lines (e.g., NIH/3T3 for normal cells) to distinguish selective toxicity.
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects.
- Proteomic Studies : SILAC labeling quantifies protein expression changes, linking cytotoxicity to specific pathways (e.g., apoptosis vs. autophagy) .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., oxadiazole hydrolysis) via precise temperature/residence time control.
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance recyclability and reduce waste.
- In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real-time, enabling immediate adjustments to stoichiometry or pH .
Methodological Considerations
- Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to aggregate results from heterogeneous studies, highlighting variables like solvent polarity or assay protocols that impact reproducibility .
- Target Validation : Combine CRISPR-Cas9 knockout models with SPR-based binding assays to confirm target engagement (e.g., EGFR or PARP inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
